- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,
Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

944804-88-0 structure
Produktname:tert-butyl N-(4-bromothiazol-2-yl)carbamate
CAS-Nr.:944804-88-0
MF:C8H11BrN2O2S
MW:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837
tert-butyl N-(4-bromothiazol-2-yl)carbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
- tert-butyl (4-bromothiazol-2-yl)carbamate
- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
- QC-6441
- t-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
- 2-(Boc-amino)-4-bromothiazole
- CM10833
- FCH1402824
- SY045933
- AX8158298
- AB0027805
- ST24031809
- W9687
- C2015
- ter
- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
- tert-butyl N-(4-bromothiazol-2-yl)carbamate
- DTXSID00668689
- 944804-88-0
- SB40144
- A859403
- SCHEMBL1744171
- AKOS015834976
- MFCD11111844
- FT-0646750
- GS-4198
- AMY28982
- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
- CS-M3527
- Tert-Butyl4-Bromothiazol-2-Ylcarbamate
-
- MDL: MFCD11111844
- Inchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
- InChI-Schlüssel: OVRIFGLINJVMLO-UHFFFAOYSA-N
- Lächelt: BrC1=CSC(=N1)NC(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 277.97200
- Monoisotopenmasse: 277.972
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
- Komplexität: 220
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 79.5
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: No data available
- Siedepunkt: No data available
- Flammpunkt: No data available
- Brechungsindex: 1.595
- Löslichkeit: Sehr leicht löslich (0,27 g/l) (25°C),
- PSA: 79.46000
- LogP: 3.32560
- Dampfdruck: No data available
tert-butyl N-(4-bromothiazol-2-yl)carbamate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Inert atmosphere,2-8°C
tert-butyl N-(4-bromothiazol-2-yl)carbamate Zolldaten
- HS-CODE:2934100090
- Zolldaten:
China Zollkodex:
2934100090Übersicht:
Verbindungen, die strukturell einen nicht geschmolzenen Thiazolring enthalten (ob hydriert oder nicht). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934100090 andere Verbindungen, die einen nicht verwendeten Thiazolring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFC50-5G |
tert-butyl N-(4-bromothiazol-2-yl)carbamate |
944804-88-0 | 97% | 5g |
¥ 2,376.00 | 2023-04-12 | |
Chemenu | CM189720-5g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 5g |
$458 | 2021-08-05 | |
eNovation Chemicals LLC | Y1125265-25g |
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |
944804-88-0 | 95% | 25g |
$1340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125265-1g |
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |
944804-88-0 | 95% | 1g |
$150 | 2024-07-28 | |
abcr | AB436739-250 mg |
tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; . |
944804-88-0 | 95% | 250MG |
€95.30 | 2023-07-18 | |
ChemScence | CS-M3527-10g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 10g |
$712.0 | 2022-04-26 | |
Chemenu | CM189720-1g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 1g |
$173 | 2021-08-05 | |
ChemScence | CS-M3527-100mg |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 100mg |
$19.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13390-1g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 95% | 1g |
¥192.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1006991-10G |
tert-butyl N-(4-bromothiazol-2-yl)carbamate |
944804-88-0 | 97% | 10g |
$295 | 2024-07-21 |
tert-butyl N-(4-bromothiazol-2-yl)carbamate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
Referenz
- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ; 5 min
1.2 Solvents: Water ; 5 min
Referenz
- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C
Referenz
- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitorEuropean Journal of Medicinal Chemistry, 2018, 158, 896-916,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
Referenz
- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activationBioorganic & Medicinal Chemistry, 2021, 43,,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
Referenz
- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C
Referenz
- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
Referenz
- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
Referenz
- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-AminothiazolesJournal of Organic Chemistry, 2018, 83(24), 15380-15405,
tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials
- tert-Butyl carbamate
- 2,4-Dibromothiazole
- N-Boc-2-Amino-5-bromothiazole
- Di-tert-butyl dicarbonate
- 4-Bromo-2-thiazolamine
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products
tert-butyl N-(4-bromothiazol-2-yl)carbamate Verwandte Literatur
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate

Reinheit:99%
Menge:25g
Preis ($):584.0